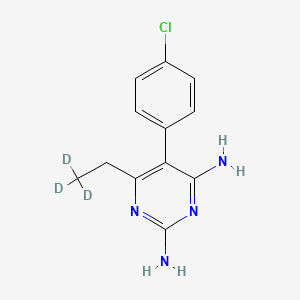

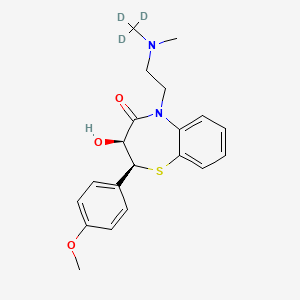

Pyrimethamine-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimethamine is an antiparasitic compound available in tablet form for oral administration . Each tablet contains 25 mg pyrimethamine and the inactive ingredients corn and potato starch, lactose, and magnesium stearate . It is a folic acid antagonist and its therapeutic action is based on the differential requirement between host and parasite for nucleic acid precursors involved in growth .

Chemical Reactions Analysis

Pyrimethamine inhibits the dihydrofolate reductase of plasmodia and thereby blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to failure of nuclear division at the time of schizont formation in erythrocytes and liver .Physical And Chemical Properties Analysis

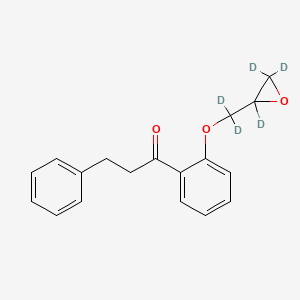

The molecular formula of Pyrimethamine-d3 is C12H10D3ClN4 and its molecular weight is 251.73 .科学的研究の応用

Pyrimethamine has shown potential as an anti-cancer agent, particularly in breast cancer. It functions as an inhibitor of STAT3, a transcription factor that regulates genes controlling proliferation, survival, and invasion. This inhibition leads to both direct tumor inhibitory and immune stimulatory effects in murine models of breast cancer (Khan et al., 2017).

Research on novel organic salts of Pyrimethamine has been conducted, with a focus on improving its solubility and potential reuse in medicinal chemistry. These studies involve the synthesis and structural analysis of such salts, indicating their potential for enhanced drug delivery properties (Ashfaq et al., 2021).

Pyrimethamine, when coadministered with zidovudine (ZDV), has demonstrated synergistic bone marrow toxicity in murine models. This interaction suggests a careful consideration of drug combinations, especially in the treatment of conditions like AIDS (Freund et al., 2002).

Studies have also explored the use of Pyrimethamine in solubilizing antibacterial drugs. Its combination with low-molecular-weight succinoglycan enhances the solubility of poorly soluble drugs, which could have significant pharmaceutical applications (Kim et al., 2012).

Pyrimethamine has been investigated for its role in cancer treatment, especially when loaded onto carbon nanotube-based nanocarriers. This application shows potential in both the treatment of cancer cells and the differentiation of mesenchymal stem cells into nerve cells (Mollania et al., 2019).

In lung cancer treatment, Pyrimethamine plays a dual role by targeting human dihydrofolate reductase (hDHFR) and thymidine phosphorylase (TP), inhibiting both tumor proliferation and metastasis (Liu et al., 2019).

The drug has also demonstrated effectiveness against non-small cell lung cancers (NSCLC) both in vitro and in vivo, indicating its therapeutic potential in this area (Lin et al., 2018).

Safety And Hazards

Pyrimethamine may cause serious side effects. Stop using pyrimethamine and call your doctor at once if you have: sore throat, swelling in your tongue; pale skin, easy bruising, purple spots under your skin; the first sign of any skin rash, no matter how mild; blood in your urine; fever, cold or flu symptoms; new or worsening cough, fever, trouble breathing; irregular heartbeats; signs of folate deficiency .

特性

IUPAC Name |

5-(4-chlorophenyl)-6-(2,2,2-trideuterioethyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H4,14,15,16,17)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSAUQYGYAYLPV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimethamine-d3 | |

Q & A

Q1: Why is Pyrimethamine-d3 used in this research?

A1: Pyrimethamine-d3 serves as an internal standard in the LC-MS/MS method for quantifying sulfadoxine and pyrimethamine in human plasma []. Internal standards are crucial in analytical techniques like LC-MS/MS to improve the accuracy and reliability of measurements.

Q2: Does the research discuss the stability of Pyrimethamine-d3 under the experimental conditions?

A3: While the paper doesn't explicitly mention the stability of Pyrimethamine-d3, the successful use of Pyrimethamine-d3 as an internal standard suggests its stability under the described LC-MS/MS conditions []. For specific stability information, further research or the supplier's documentation should be consulted.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)

![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)